N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
Description
Historical Development of Nitrophenylacetamide Derivatives
Nitrophenylacetamide derivatives emerged as critical intermediates in medicinal chemistry following early 20th-century studies on aromatic amine acetylation. The foundational work by Naik et al. (2004) demonstrated the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride, yielding N-(4-hydroxy-2-nitrophenyl)acetamide. This synthesis pathway became a template for developing analogs with varied substituents. By the 1980s, researchers recognized the role of nitro groups in modulating electron-withdrawing effects, which enhanced hydrogen-bonding capabilities in crystal structures. The discovery that N-(4-hydroxy-3-nitrophenyl)acetamide forms intermolecular hydrogen bonds with nitro oxygen atoms spurred interest in optimizing these derivatives for bioactivity.
A pivotal advancement occurred when Matsuno et al. (1989) identified nitro positional isomerism as a determinant of metabolic stability, with the 2-nitro configuration showing reduced susceptibility to hepatic glucuronidation compared to 3-nitro analogs. This finding aligned with structural analyses from single-crystal X-ray diffraction studies, which revealed distinct packing efficiencies between isomers. By 2022, over 120 nitrophenylacetamide derivatives had been synthesized, with 40% featuring ethoxy substitutions to improve lipid solubility.
Table 1: Key Milestones in Nitrophenylacetamide Research
| Year | Discovery | Impact |
|---|---|---|
| 1989 | Nitro isomer stability differences | Rational design of metabolically stable analogs |
| 2004 | Acetic anhydride-mediated acetylation | Scalable synthesis protocol establishment |
| 2022 | Intermolecular hydrogen-bond networks | Enhanced crystal engineering applications |
Evolution of Phenoxyacetamide Research
Phenoxyacetamide chemistry gained prominence through anticoagulant development, particularly factor VIIa inhibitors. Momin et al. (2025) synthesized 22 N-phenyl-2-(phenyl-amino)acetamide derivatives via Schotten-Baumann reactions, achieving submicromolar binding affinities. Structural optimization focused on:
- Electron-withdrawing substituents at R₁/R₂ positions to stabilize amide resonance
- Phenoxy spatial orientation to complement serine protease active sites
Molecular docking studies revealed that 4-methylphenoxy groups induced 15° axial rotation in factor VIIa's S1 pocket, increasing contact surface area by 28% compared to unsubstituted analogs. This geometric adaptation correlated with prolonged prothrombin times (25s vs. 14s baseline), validating phenoxyacetamides as privileged scaffolds in hemostasis modulation.
Structural Classification in Phenoxyacetic Derivatives
N-(4-Ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide belongs to the N-arylphenoxyacetamide subclass, characterized by:
- Arylacetamide core : Provides planar geometry for π-π stacking
- Ethoxy substituent : Enhances lipophilicity (logP = 2.1 vs. 1.3 for hydroxy analogs)
- 4-Methylphenoxy moiety : Introduces steric bulk for target selectivity
Table 2: Structural Features of Phenoxyacetic Derivatives
X-ray crystallography data for NSC 1326 (CID 70170) shows a dihedral angle of 67.8° between the nitrophenyl and acetamide planes, facilitating bilayer membrane penetration.
Pharmacophoric Significance of Nitro and Ethoxy Functional Groups
The 2-nitro group serves dual roles:
- Electron sink : Withdraws electron density from the aryl ring (Hammett σₚ = 1.25), polarizing the amide carbonyl (C=O stretching frequency = 1685 cm⁻¹)
- Hydrogen-bond anchor : Forms 3.142 Å intermolecular bonds with adjacent amide NH groups, critical for solid-state stability
Ethoxy substituents at the 4-position confer:
- Enhanced metabolic resistance : Cytochrome P450 3A4 oxidation half-life increases from 2.1h (OH) to 5.7h (OCH₂CH₃)
- Optimal logD₇.₄ : 1.9 vs. 0.8 for unsubstituted analogs, improving blood-brain barrier permeability
Quantum mechanical calculations (DFT/B3LYP) reveal the ethoxy group reduces LUMO energy by 1.3 eV, enhancing nitro group electrophilicity for nucleophilic attack scenarios.
Research Significance of Hybrid Phenoxyacetamide Structures
The fusion of nitrophenyl and phenoxyacetamide motifs creates synergistic pharmacophores. In this compound:
- Phenoxy methyl group occupies hydrophobic pockets (e.g., factor Xa S4 subsite) with -1.2 kcal/mol binding energy
- Nitrophenyl core aligns with catalytic triads through dipole-dipole interactions (ΔG = -4.8 kcal/mol)
Hybridization strategies have yielded compounds with dual serotonin/norepinephrine reuptake inhibition (Ki = 12nM/18nM) and COX-2 selectivity (IC₅₀ = 0.3μM vs. 45μM for COX-1). Current research explores radiolabeled analogs (¹⁸F-tagged) for positron emission tomography imaging of thrombotic plaques.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-14-8-9-15(16(10-14)19(21)22)18-17(20)11-24-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPRJVZFJDMMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide typically involves a multi-step process:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to introduce the nitro group at the ortho position.
Acylation: The nitroaniline derivative is then acylated with 2-(4-methylphenoxy)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for higher yields and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium ethoxide, ethanol.
Major Products:
Reduction: N-(4-ethoxy-2-aminophenyl)-2-(4-methylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has indicated that derivatives of nitrophenylacetamides possess antimicrobial properties. A study demonstrated that compounds similar to N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide exhibited significant activity against various bacterial strains, possibly due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors .
Anti-inflammatory Properties:
Nitrophenyl derivatives have been explored for their anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes, thus reducing the production of pro-inflammatory mediators. This application is particularly relevant in developing treatments for chronic inflammatory diseases .
Analgesic Effects:
Similar compounds have shown potential as analgesics by modulating pain pathways in the central nervous system. The presence of the nitro group is believed to enhance the efficacy of these compounds through various mechanisms, including nitric oxide release which can influence pain perception .
Material Science Applications
Polymer Chemistry:
this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the formation of polymers with tailored properties, such as increased thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and other industrial materials .
Nanotechnology:
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific surface functionalities. The incorporation of nitrophenyl groups can enhance the interaction of nanoparticles with biological systems, making them suitable for drug delivery applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Variations on the Phenyl Ring
Key Observations :
Key Observations :
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 224.2133 g/mol
- CAS Registry Number : 885-81-4
The compound features a nitro group and phenoxy functional groups, which are significant for its biological interactions. Its unique structure allows it to act as a pharmacophore in drug development and materials science applications.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the nitration of 4-ethoxyaniline followed by acylation reactions. The general synthetic route can be summarized as follows:
- Nitration : 4-Ethoxyaniline is nitrated to produce 4-ethoxy-2-nitroaniline.
- Acylation : The nitroaniline is reacted with 4-methylphenol in the presence of acetic anhydride to yield the final product.
These methods allow for the production of the compound with high purity and yield, which is essential for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
- Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes or modulate receptor signaling pathways, although detailed mechanisms are still under investigation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in MDPI reported that derivatives of similar compounds demonstrate significant enzyme inhibition, suggesting that this compound may follow similar pathways .
- Another investigation highlighted the compound's potential in drug development, focusing on its role as a lead compound for designing new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for N-(4-ethoxy-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, and how can purity be ensured?
The compound is synthesized via a multi-step process:
Acetylation : React 4-ethoxy-2-nitroaniline with acetic anhydride in acetic acid to form the nitro-substituted acetanilide intermediate .
Etherification : Couple the intermediate with 4-methylphenoxyacetic acid using carbodiimide-based coupling reagents (e.g., DCC or EDC) under anhydrous conditions .
Purity control : Recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity) and NMR (e.g., absence of residual solvents in H NMR) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR : H and C NMR confirm substituent positioning (e.g., ethoxy group at C4: δ 1.35 ppm for CH, δ 4.05 ppm for OCH) and acetamide carbonyl (δ 168–170 ppm in C) .
- IR : Stretching frequencies for nitro (1520–1350 cm), amide (1650–1600 cm), and ether (1250–1150 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 329.1 (calculated for CHNO) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) in agar dilution assays .
- Anti-inflammatory : Inhibition of COX-2 (IC = 18 µM) in enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield (>75%)?
- Solvent selection : Use dimethylformamide (DMF) for improved solubility of intermediates .
- Catalysis : Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to accelerate acetylation .
- Temperature control : Maintain 0–5°C during nitro group stabilization to prevent byproduct formation .
Q. How can contradictions in bioactivity data (e.g., varying MIC values) be resolved?
- Assay standardization : Use broth microdilution (CLSI guidelines) instead of agar dilution for consistent MIC measurements .
- Strain specificity : Test clinical isolates (e.g., methicillin-resistant S. aureus) to account for resistance mechanisms .
- Solvent controls : Ensure DMSO concentrations ≤1% to avoid false positives .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
| Modification | Effect on Activity | Reference |
|---|---|---|
| Nitro → Amino (reduction) | Loss of antimicrobial activity, enhanced cytotoxicity | |
| Ethoxy → Methoxy | Improved COX-2 inhibition (IC = 12 µM) | |
| 4-Methylphenoxy → Fluorophenoxy | Increased logP (2.1 → 2.8), better BBB penetration |
Q. How does the compound’s stability vary under physiological conditions?
Q. What in silico approaches predict its molecular targets?
- Docking studies : Glide SP docking (Schrödinger) identifies binding to EGFR kinase (docking score = −9.2 kcal/mol) .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) but high plasma protein binding (89%) .
Q. Which analytical methods resolve co-eluting impurities in HPLC?
Q. How can mechanistic studies elucidate its anti-inflammatory action?
- Western blotting : Measure NF-κB pathway inhibition (e.g., reduced p65 phosphorylation in LPS-stimulated macrophages) .
- qPCR : Quantify IL-6 and TNF-α mRNA levels in RAW 264.7 cells treated with 10–50 µM compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
